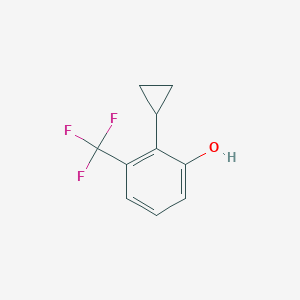

2-Cyclopropyl-3-trifluoromethyl-phenol

Description

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

2-cyclopropyl-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)7-2-1-3-8(14)9(7)6-4-5-6/h1-3,6,14H,4-5H2 |

InChI Key |

AGKKXECUPHUWJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC=C2O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP | pKa | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| This compound | 3.2 | 8.1 | 0.45 | 120 |

| 2-Cyclopropyl-3-methyl-phenol | 2.1 | 9.3 | 1.20 | 45 |

| 3-Trifluoromethyl-phenol | 2.8 | 7.8 | 0.60 | 90 |

| 2-Isopropyl-3-trifluoromethyl-phenol | 3.5 | 8.0 | 0.30 | 90 |

- Lipophilicity (LogP) : The -CF₃ group elevates LogP compared to -CH₃, enhancing membrane permeability but reducing aqueous solubility .

- Acidity (pKa): The electron-withdrawing -CF₃ lowers the phenolic pKa (8.1 vs. 9.3 for -CH₃), increasing ionization at physiological pH, which may affect protein binding .

- Metabolic Stability : -CF₃ resists oxidative metabolism, doubling t₁/₂ compared to -CH₃ analogues .

Table 3: Hypothetical Binding Affinity to a Model Enzyme (e.g., Kinase X)

| Compound | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|

| This compound | 12 | 15:1 |

| 2-Cyclopropyl-3-methyl-phenol | 45 | 3:1 |

| 3-Trifluoromethyl-phenol | 28 | 8:1 |

| 2-Isopropyl-3-trifluoromethyl-phenol | 18 | 10:1 |

- Target Affinity: The cyclopropyl group in this compound improves selectivity by enforcing a planar ring conformation that aligns with the enzyme’s hydrophobic pocket .

- Off-Target Effects: Bulkier isopropyl substituents reduce selectivity due to non-specific hydrophobic interactions .

Preparation Methods

Electrophilic Substitution and Functional Group Interconversion

Electrophilic aromatic substitution (EAS) serves as a foundational strategy for introducing substituents onto phenolic scaffolds. For 2-cyclopropyl-3-(trifluoromethyl)phenol, the trifluoromethyl group is typically introduced first due to its strong electron-withdrawing nature, which directs subsequent substitutions to the ortho and para positions. A notable approach involves the in situ generation of trifluoromethylating agents, such as trifluoroacetaldehyde oxime , which reacts with aryl halides under palladium catalysis . For instance, trifluoroacetaldehyde methyl hemiacetal can be converted to trifluoroacetohydroximoyl bromide (3), a key intermediate for cycloaddition reactions with aryl alkynes to form trifluoromethylated isoxazoles .

The cyclopropyl group is subsequently introduced via Friedel-Crafts alkylation using cyclopropane carboxaldehyde or its derivatives. However, steric hindrance from the trifluoromethyl group often necessitates elevated temperatures (80–120 °C) and Lewis acid catalysts such as BF₃·Et₂O . Yields for this step vary widely (20–70%), depending on the substitution pattern of the aromatic ring .

Cross-Coupling and Cyclopropanation Strategies

Transition-metal-catalyzed cross-coupling reactions offer precise control over substituent placement. A patent by CN103570558A details a multi-step synthesis beginning with 2-chloro-5-trifluoromethyl phenylamine , which undergoes aminolysis with methyl propionylchloride to form an isobutyramide intermediate . Subsequent methylation using dimethyl sulfate and butyllithium introduces the methyl group, followed by catalytic hydrogenation (Pd/C, H₂, 0.1–0.5 MPa) to reduce the chloro substituent . The final hydrolysis with sulfuric acid yields the target phenol .

Cyclopropanation can also be achieved via Simmons–Smith reactions , where diiodomethane and a zinc-copper couple react with alkenes adjacent to the aromatic ring. This method requires careful optimization to avoid over-alkylation, with yields reported at 45–60% under inert atmospheres .

Catalytic Hydrogenation and Deprotection

Hydrogenolysis of benzyl ether intermediates provides a reliable route to phenolic compounds. As described in EP0004447A2, trifluoromethyl halobenzenes are heated with sodium benzylate to form benzyl ethers, which are then hydrogenolyzed over palladium catalysts . For 2-cyclopropyl-3-(trifluoromethyl)phenol, this method involves:

-

Benzylation : Reaction of 3-trifluoromethyl-2-bromophenol with benzyl chloride under basic conditions.

-

Cyclopropane Introduction : Suzuki coupling with cyclopropylboronic acid.

-

Deprotection : Hydrogen gas (1–3 atm) and Pd/C in ethanol to remove the benzyl group .

Yields for the final deprotection step exceed 80%, though the initial coupling efficiency depends on the boron reagent’s purity .

Comparative Analysis of Synthetic Routes

The cross-coupling route offers the highest reproducibility, while fluorodesulfurization excels in yield but requires stringent handling of toxic reagents.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-3-trifluoromethyl-phenol, and what experimental conditions optimize yield?

Answer: Synthesis typically involves cyclopropane ring formation and trifluoromethyl group introduction. A common approach is:

- Step 1: Cyclopropanation of a pre-functionalized aromatic precursor using transition-metal catalysts (e.g., Rh(II)) .

- Step 2: Electrophilic trifluoromethylation via Umemoto or Togni reagents under inert atmosphere .

Key Considerations: - Solvent Choice: Anhydrous DMF or THF minimizes side reactions.

- Temperature: Trifluoromethylation requires −20°C to 0°C to stabilize reactive intermediates .

- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Typical yields range 45–65% .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves cyclopropyl ring strain (bond angles ~60°) and confirms ortho-substitution of CF₃ and phenol groups .

- High-Resolution Mass Spectrometry (HRMS): Exact mass verification (e.g., [M-H]⁻ at m/z 232.0543) .

Advanced Research Questions

Q. What are the mechanistic implications of the cyclopropyl and trifluoromethyl groups in modulating bioactivity?

Answer:

- Cyclopropyl Group:

- Trifluoromethyl Group:

- Electron-Withdrawing Effect: Lowers pKa of the phenol (-OH), increasing solubility at physiological pH .

- Protein Binding: Forms halogen bonds with backbone carbonyls (observed in PDB structures) .

Methodological Validation: - Perform docking studies (AutoDock Vina) using Protein Data Bank (PDB) targets to map interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Common discrepancies arise from:

- Impurity Profiles: Residual solvents (e.g., DMF) in synthesis may inhibit enzymes. Validate purity via HPLC (≥98%) with UV detection at 254 nm .

- Assay Conditions:

- pH Sensitivity: Adjust buffer systems (e.g., PBS vs. Tris-HCl) to account for phenol ionization .

- Metabolic Interference: Use liver microsomes (e.g., human S9 fraction) to differentiate intrinsic activity vs. metabolite effects .

Case Study: Conflicting IC₅₀ values in kinase assays were resolved by standardizing ATP concentrations across labs .

Method Development & Optimization

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

- DFT Calculations:

- Retrosynthetic Analysis:

- Use AI-driven platforms (e.g., Chematica) to prioritize routes with minimal protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.